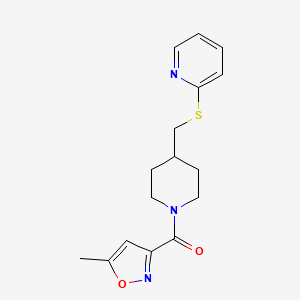
(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, the synthesis of imidazole-containing compounds has been discussed in a study . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored in a study . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with similar structural frameworks have been synthesized and structurally characterized to explore their potential biological activities and material applications. For example, the synthesis of novel heterocycles, such as those involving benzisoxazole and piperidinyl morpholine moieties, has been reported, with investigations into their antiproliferative activities and structural characterization using techniques like X-ray diffraction (S. Benaka Prasad et al., 2018). These studies are crucial for understanding the molecular interactions and stability of these compounds, which can be leveraged in designing more effective drugs or materials.
Pharmacological Research
Research on related compounds has also focused on their interaction with biological targets, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) revealed its potent and selective antagonist activity towards the CB1 receptor, providing insights into the design of new therapeutic agents (J. Shim et al., 2002). Such research contributes to the development of novel drugs with specific targeting capabilities.
Material Science and Organic Synthesis
In material science, the synthesis and optical properties of compounds containing pyridinyl and isoxazole moieties have been explored for potential use in low-cost luminescent materials. These studies involve synthesizing derivatives with specific structural features, such as large Stokes' shift and high quantum yields, which are desirable for applications in lighting and display technologies (G. Volpi et al., 2017).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of pyridine derivatives have been investigated, highlighting the potential of these compounds in medical applications. For example, the synthesis of pyridine derivatives and their evaluation against various bacterial and fungal strains have shown promising results, indicating their potential as new antimicrobial agents (N. Patel et al., 2011). Similarly, studies on the anticancer activities of compounds with pyridinyl and isoxazole groups have been conducted, providing valuable information for the development of new anticancer drugs.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLJLFWJRRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)

![5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)
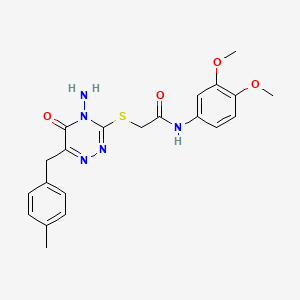
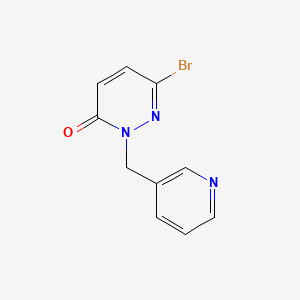
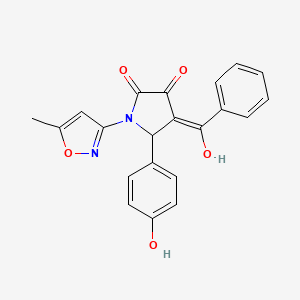
![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)
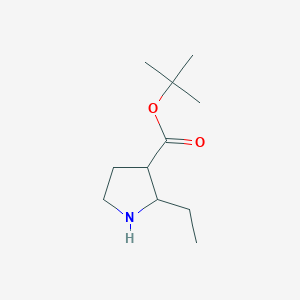
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)
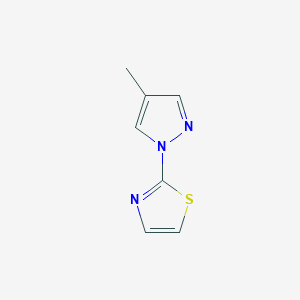
![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)
